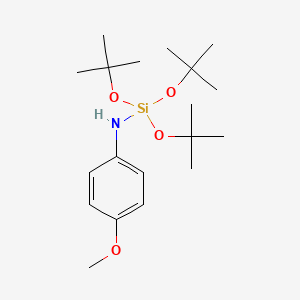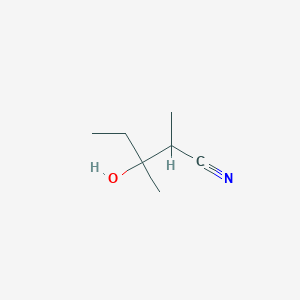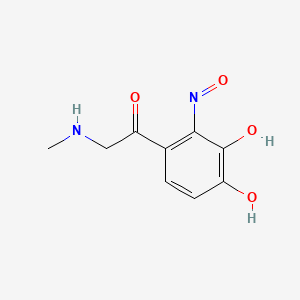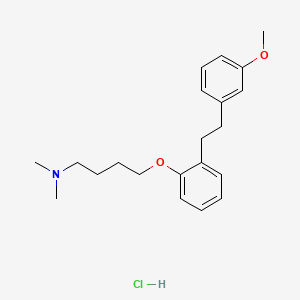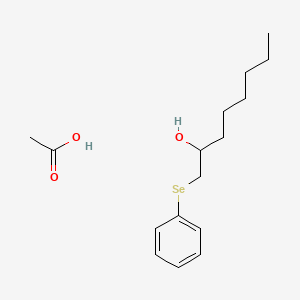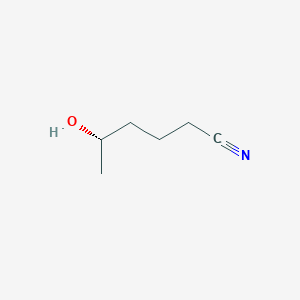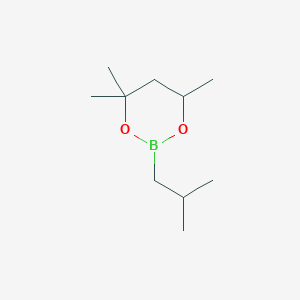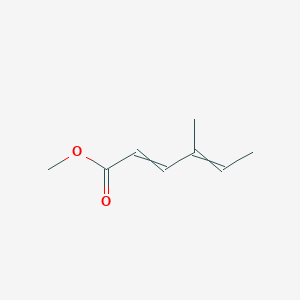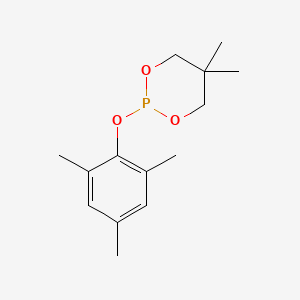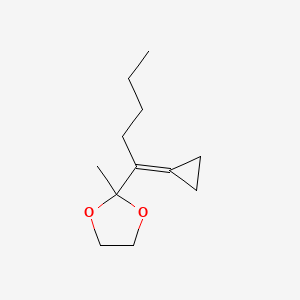
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H20O2 . This compound features a cyclopropylidene group attached to a pentyl chain, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis would involve scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylidene: A simpler compound with a cyclopropylidene group, used in various chemical reactions.
Cyclopropyl group: A functional group derived from cyclopropane, commonly used in organic synthesis.
Uniqueness
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is unique due to its combination of a cyclopropylidene group with a dioxolane ring
Propriétés
Numéro CAS |
65234-87-9 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(1-cyclopropylidenepentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-11(10-6-7-10)12(2)13-8-9-14-12/h3-9H2,1-2H3 |
Clé InChI |
VIBMZHPZXLOPDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C1CC1)C2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


